
Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate is a complex organometallic compound that plays a significant role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its efficiency in facilitating various chemical transformations, making it a valuable tool in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate typically involves the reaction of ditert-butyl-(2-phenylphenyl)phosphane with a palladium(2+) source, such as palladium acetate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive phosphine ligand. The general reaction scheme is as follows:
Preparation of Ditert-butyl-(2-phenylphenyl)phosphane: This ligand can be synthesized by reacting ditert-butylchlorophosphane with 2-bromobiphenyl in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran.
Formation of the Palladium Complex: The prepared phosphine ligand is then reacted with palladium acetate in a suitable solvent, such as dichloromethane, under an inert atmosphere to form the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate is primarily involved in palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with aryl boronic acids to form biaryl compounds.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.
Heck Reaction: Coupling of alkenes with aryl halides.
Common Reagents and Conditions
Reagents: Aryl halides, boronic acids, amines, alkenes.
Conditions: Typically carried out in the presence of a base (e.g., potassium carbonate), under an inert atmosphere, and at elevated temperatures (e.g., 80-120°C).
Major Products
The major products formed from these reactions include biaryl compounds, arylamines, and substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
科学研究应用
Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including cross-coupling reactions, which are essential for the synthesis of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and natural products.
Medicine: Facilitates the development of new drugs by enabling the efficient synthesis of drug candidates.
Industry: Used in the production of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism by which ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate exerts its catalytic effects involves the coordination of the phosphine ligand to the palladium center, which stabilizes the palladium in its active form. The palladium center then undergoes oxidative addition with the substrate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon or carbon-nitrogen bonds.
相似化合物的比较
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl:
2-(Di-tert-butylphosphino)ferrocene: Another phosphine ligand used in catalysis.
Triphenylphosphine: A widely used phosphine ligand in various catalytic processes.
Uniqueness
Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate is unique due to its sterically bulky phosphine ligand, which provides high stability and reactivity in catalytic processes. This uniqueness allows for efficient catalysis in challenging reactions, making it a valuable tool in synthetic chemistry.
属性
分子式 |
C22H29O2PPd |
|---|---|
分子量 |
462.9 g/mol |
IUPAC 名称 |
ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate |
InChI |
InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;+2/p-1 |
InChI 键 |
LJUYVIDFAFBXKO-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


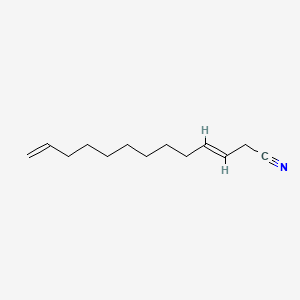
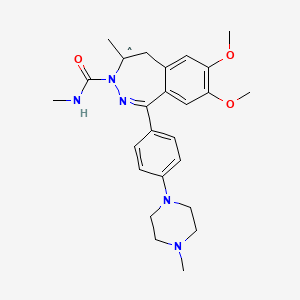
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)

![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
![[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone](/img/structure/B12350305.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12350309.png)
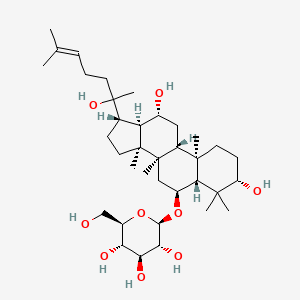
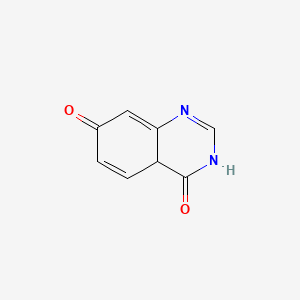
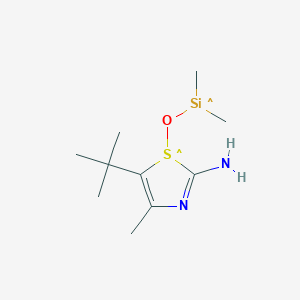


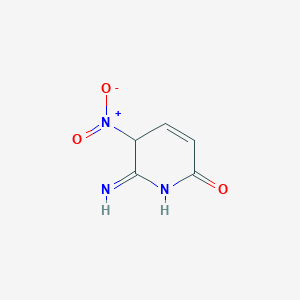
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B12350349.png)
